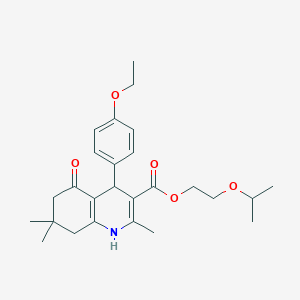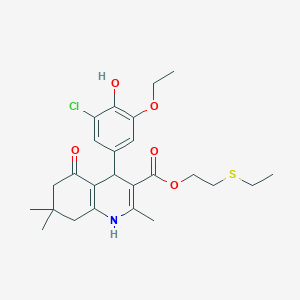
2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core, an ethoxyphenyl group, and a propan-2-yloxyethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Ester Group: The ester group can be formed through an esterification reaction, where the carboxylic acid group of the quinoline derivative reacts with an alcohol (propan-2-yloxyethanol) in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the ethoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the quinoline core. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, quinoline derivatives are known for their antimicrobial and antimalarial activities. This compound may be studied for its potential biological activities, including its ability to inhibit the growth of bacteria and parasites.
Medicine
In medicine, quinoline derivatives are used as therapeutic agents for various diseases. This compound may be investigated for its potential as a drug candidate for the treatment of infectious diseases, cancer, and neurological disorders.
Industry
In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is likely to involve interactions with various molecular targets, including enzymes and receptors. The quinoline core can interact with DNA and proteins, leading to the inhibition of key biological processes. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the ester group may facilitate its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yloxy)ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-(Propan-2-yloxy)ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of 2-(Propan-2-yloxy)ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group may enhance its lipophilicity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-propan-2-yloxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-7-30-19-10-8-18(9-11-19)23-22(25(29)32-13-12-31-16(2)3)17(4)27-20-14-26(5,6)15-21(28)24(20)23/h8-11,16,23,27H,7,12-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLQMQUOQGFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5044049.png)
![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5044057.png)
![(E)-N-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxan-4-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B5044062.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5044067.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5044070.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5044095.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5044098.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5044110.png)

![1-(2-chloro-4-fluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5044132.png)
![3-(2-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5044138.png)
![2-[Benzyl-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]amino]ethanol](/img/structure/B5044143.png)
![N-(4-Acetylphenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B5044151.png)
